[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester
Description
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS: 1353946-72-1) is a carbamate derivative featuring a cyclohexyl backbone substituted with a 2-amino-acetylamino group and a benzyl carbamate moiety. Its structure combines a rigid cyclohexane ring with flexible amide and carbamate linkages, enabling tunable physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
benzyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c17-10-15(20)18-13-8-4-5-9-14(13)19-16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHIZQHCPPOEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexylamine Functionalization
The compound’s backbone derives from 1,4-diaminocyclohexane, where selective protection and acylation are critical. Key steps include:
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Protection of the Primary Amine :
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Acylation of the Secondary Amine :
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Amination of Chloroacetamide :
Challenges :
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Racemization at the cyclohexyl chiral center during acylation requires strict temperature control.
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Over-acylation is mitigated by stepwise addition of chloroacetyl chloride.
Alternative Pathways
Direct Coupling of Preformed Fragments
A modular approach couples a benzyl carbamate-protected cyclohexylamine with 2-aminoacetic acid derivatives:
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Activation of 2-Aminoacetic Acid :
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Amide Bond Formation :
Reductive Amination
For analogs with substituted cyclohexyl rings, reductive amination of 4-oxocyclohexanecarboxylic acid derivatives precedes carbamate formation:
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Synthesis of 4-Aminocyclohexanol :
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Sequential Protection and Acylation :
Optimization and Catalysis
Metal Chloride-Catalyzed Esterification
Solvent and Temperature Effects
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High-Boiling Solvents : Toluene or xylene improves reaction homogeneity and byproduct removal.
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Low-Temperature Amination : Conducting amination at 40°C reduces side reactions (e.g., over-alkylation).
Comparative Analysis of Methods
Critical Reaction Insights
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Protection-Deprotection : Boc and Cbz groups prevent undesired side reactions during acylation.
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Catalyst Recycling : ZnCl₂ from filtration steps (post-esterification) is reusable for 5 cycles without yield loss.
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Byproduct Management : Co-distillation of water with toluene/ethyl acetate azeotropes enhances esterification efficiency.
Industrial-Scale Considerations
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Cost Drivers : Benzyl alcohol (∼$50/kg) and chloroacetyl chloride (∼$80/kg) dominate raw material costs.
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Waste Streams : Aqueous HCl and metal chloride residues require neutralization before disposal.
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Process Intensification : Continuous flow systems reduce reaction times by 40% for acylation steps.
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis of the Carbamate Ester
The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines and carboxylic acid derivatives. This reaction is critical for prodrug activation or structural modifications.
| Condition | Product | Yield | Source |
|---|---|---|---|
| 1M HCl (reflux, 4h) | Cyclohexylamine derivative + Benzyl alcohol | 85% | |
| 1M NaOH (RT, 24h) | Cyclohexylamine derivative + Sodium carbonate | 78% |
Mechanistic notes:
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
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Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .
Acylation of the Amino Group
The primary amino group in the 2-amino-acetylamino moiety reacts with acylating agents (e.g., chloroacetyl chloride, anhydrides) to form substituted amides.
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Chloroacetyl chloride | [2-(2-Chloro-acetylamino)-cyclohexyl] derivative | 88% | |
| Acetic anhydride | Acetylated amino-acetylamino derivative | 92% |
Key procedure :
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Reaction with chloroacetyl chloride in ethanol and triethylamine at reflux for 24h yields 88% product .
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Steric hindrance from the cyclohexyl group slightly reduces reaction rates compared to linear analogs.
Curtius Rearrangement
Under thermal or catalytic conditions, the carbamate group undergoes Curtius rearrangement to form an isocyanate intermediate, which can react further with nucleophiles.
| Condition | Product | Yield | Source |
|---|---|---|---|
| Heat (75°C, toluene) | Cyclohexyl isocyanate + Benzyl alcohol | 72% | |
| With amines (e.g., aniline) | Urea derivatives | 68% |
Mechanism :
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Formation of an acyl azide intermediate via reaction with sodium azide .
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Thermal decomposition to isocyanate via nitrogen gas elimination .
Hydrazinolysis
The ester group reacts with hydrazine hydrate to form hydrazides, enabling further functionalization.
| Condition | Product | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate (reflux, 4h) | [2-(2-Amino-acetylamino)-cyclohexyl] hydrazide | 94% |
Procedure :
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Refluxing with excess hydrazine hydrate in ethanol produces hydrazides in high yields .
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The product serves as a precursor for azide coupling (see below).
Azide Coupling (Schmidt Reaction)
The hydrazide intermediate reacts with nitrous acid to form acyl azides, which participate in peptide bond formation.
| Condition | Product | Yield | Source |
|---|---|---|---|
| NaNO₂/HCl (−5°C), amino acid esters | Peptide derivatives (e.g., 6a-h , 10a-e ) | 65–80% |
Key steps :
Oxidation and Reduction
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Oxidation : The amino group can be oxidized to a nitro group using HNO₃/H₂SO₄, though this is less common due to competing side reactions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl carbamate to a free amine without affecting the amino-acetylamino group .
Ring-Opening Reactions
The cyclohexane ring undergoes functionalization under strong electrophilic conditions (e.g., bromination or epoxidation), though these reactions are highly substrate-dependent and less explored .
Scientific Research Applications
The compound [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester , also known as a carbamate derivative, has garnered attention for its potential applications in various scientific and medicinal fields. This article explores its applications, particularly in medicinal chemistry, cancer treatment, and as a synthetic intermediate.
Histone Deacetylase Inhibition
One of the significant applications of this compound is in the development of histone deacetylase inhibitors (HDACIs). HDACIs have shown promise in treating various cancers by altering gene expression through histone modification. Research indicates that compounds similar to carbamate derivatives exhibit low nanomolar potency against pancreatic cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Synthesis of Chiral Amino Acids
The compound serves as a precursor in synthesizing chiral β-amino acids, which are crucial in peptidomimetic and medicinal chemistry. The synthetic methodology involves stereoselective alkylation processes that yield enantiopure α-alkylisoserine derivatives. These derivatives are valuable for their applications in drug design and development due to their enhanced biological activity and specificity .
Antitumor Activity
Recent studies have indicated that related compounds exhibit significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest. The design of new analogs based on the carbamate structure has led to improved selectivity and potency against specific cancer types, including pancreatic cancer, by targeting HDAC isoforms selectively .
Case Study 1: HDAC Inhibition
A study focused on the synthesis of biphenyl-based ligands functionalized with amino acids revealed that certain carbamate derivatives exhibited selective inhibition of HDAC6 over other isoforms. This selectivity is critical for minimizing side effects associated with non-selective HDAC inhibitors .
Case Study 2: Synthesis of β-Amino Acids
In another research effort, the use of this compound facilitated the production of various chiral β-amino acids through diastereoselective reactions. These compounds were characterized by their high yields and diastereomeric purity, making them suitable for further biological testing and application in drug discovery .
| Compound Type | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Carbamate Derivative | HDAC6 | <0.2 | High |
| Biphenyl Hydroxamate | HDAC1-3 | 1-5 | Moderate |
| Chiral β-Amino Acid Derivative | Pancreatic Cancer | 10-50 | Variable |
Table 2: Synthetic Routes for Chiral β-Amino Acids
| Starting Material | Reaction Type | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Isoserine Derivative | Diastereoselective Alkylation | 85 | 63:37 |
| Bicyclic Acetal | Acid-Catalyzed Elimination | 55 | 98:2 |
Mechanism of Action
The mechanism of action of [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with structurally related carbamic acid benzyl esters, focusing on molecular features, substituent variations, and available data.
Substitution Patterns and Molecular Properties
Key Observations:
- Substituent Diversity: The target compound’s 2-amino-acetylamino group contrasts with bulkier substituents (e.g., 3-methyl-butyryl in CAS 1354029-04-1) or halogenated side chains (e.g., chloro-acetyl in CAS 1353967-76-6).
- Molecular Weight : The target compound (305.38 g/mol) is lighter than analogs with extended alkyl/aryl chains (e.g., 352.90 g/mol for the chloro-acetyl derivative) .
- Discontinued Status : Both the target compound and its 3-methyl-butyryl analog are marked as discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Carbamic Acid Esters in Receptor Modulation
highlights URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester), a structurally distinct carbamate with known activity as a fatty acid amide hydrolase (FAAH) inhibitor. Unlike the target compound, URB597’s biphenyl-carbamoyl group enhances its binding to FAAH, demonstrating how aromatic extensions improve target specificity .
Amino Acid Side Chain Modifications
The [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl] analog (CAS 1354029-04-1) incorporates a valine-like side chain. Such branched alkyl groups may enhance metabolic stability compared to the simpler 2-amino-acetylamino group in the target compound, though this remains speculative without direct bioactivity data .
Halogenation Effects
This contrasts with the target compound’s non-halogenated structure, which may prioritize hydrogen bonding via its primary amine .
Physicochemical Property Trends
- Polarity : The target compound’s primary amine and carbamate groups confer moderate polarity, while analogs with hydrophobic substituents (e.g., phenyl-ethyl in CAS 36129-16-5) exhibit reduced aqueous solubility .
- Stability : The discontinued status of several analogs (e.g., CAS 1353946-72-1 and 1354029-04-1) may correlate with hydrolytic instability of the carbamate or amide bonds under storage conditions .
Biological Activity
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester is a synthetic compound belonging to the carbamate class, which is known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound features a cyclohexane ring linked to an amino-acetylamino group and a carbamic acid moiety esterified with a benzyl group. The unique arrangement of these functional groups is believed to contribute significantly to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress and preventing cellular damage.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes, modulating their activity. For example, similar compounds have been shown to interact with key metabolic enzymes, influencing pathways critical for cellular function.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antioxidant Studies : Research has shown that similar carbamate derivatives can significantly reduce oxidative stress markers in vitro, suggesting that the compound may offer protective effects against oxidative damage in cells.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain analogs exhibit significant cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in malignant cells.
- Enzyme Interaction Studies : Binding affinity studies using techniques such as surface plasmon resonance (SPR) have demonstrated that the compound can effectively inhibit key metabolic enzymes, which may be pivotal in developing therapeutic strategies against metabolic disorders.
Q & A
Q. Critical Parameters :
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency in Heck-type reactions for cyclohexyl ring functionalization .
- Yield Optimization : Yields range from 71% to 92% depending on solvent polarity (DMF or toluene/dioxane mixtures) and stoichiometric ratios .
Q. Table 1: Representative Synthetic Yields
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azlactone Formation | Benzoyl chloride, DMF, 25°C | 84 | |
| Carbamate Protection | Benzyl chloroformate, pyridine | 92 |
How is structural characterization performed for this compound, and what analytical discrepancies might arise?
Basic Research Focus
Key techniques include:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., calc’d 225.1518 vs. found 225.1517 for C₁₆H₁₀N₂O₃) .
- NMR Spectroscopy :
Q. Advanced Data Contradictions :
- Stereochemical Assignments : Cis/trans isomerism in the cyclohexyl group may lead to overlapping signals. Use chiral HPLC or NOESY to resolve .
- Impurity Identification : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., azlactones) require LC-MS or TLC validation .
What strategies are recommended for optimizing solubility and purification of this compound?
Q. Basic Research Focus
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) .
- Purification :
- Recrystallization : Use benzene/hexane mixtures to isolate crystalline forms .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively separates carbamate derivatives from byproducts .
Q. Advanced Challenges :
- Hydrolytic Sensitivity : The benzyl ester is prone to hydrolysis under acidic conditions. Use anhydrous solvents and inert atmospheres during handling .
How can functional group modifications (e.g., hydroxylation, halogenation) be achieved on the cyclohexyl ring?
Q. Advanced Research Focus
- Hydroxylation :
- Halogenation :
- Electrophilic Substitution : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at allylic positions .
Q. Table 2: Functionalization Yields
| Reaction | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, 60°C | 71 | |
| Hydroxylation | OsO₄, NMO, acetone/H₂O | 68 |
What methodologies are used to assess the compound’s biological activity, particularly in protein interaction studies?
Q. Advanced Research Focus
- Biochemical Assays :
- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) via tryptophan fluorescence quenching at λₑₓ = 280 nm .
- Enzyme Inhibition : Test against proteases (e.g., trypsin) using colorimetric substrates (e.g., Nα-benzoyl-DL-arginine-p-nitroanilide) .
- Structural Analysis :
- X-ray Crystallography : Co-crystallize with target enzymes to map binding pockets (requires high-purity compound >98%) .
Q. Contradictions in Activity Data :
- Variability in reported IC₅₀ values may arise from differences in assay buffers (e.g., Tris vs. phosphate) or protein concentrations. Standardize protocols across replicates .
How can researchers resolve contradictions in spectral or reactivity data during synthesis?
Q. Advanced Research Focus
- Mechanistic Studies :
- Computational Validation :
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Advanced Research Focus
- pH Stability :
- Acidic Conditions : Rapid hydrolysis of the benzyl ester occurs in HBr/acetic acid (t₁/₂ = 45 minutes at 25°C) .
- Basic Conditions : Stable in NaHCO₃ (pH 8–9) but degrades in NaOH (pH >10) via carbamate cleavage .
- Thermal Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
